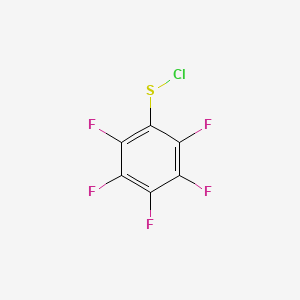

pentafluorobenzenesulfenyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

pentafluorobenzenesulfenyl chloride is a chemical compound with the molecular formula C6ClF5S. It is known for its unique properties due to the presence of five fluorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

pentafluorobenzenesulfenyl chloride can be synthesized through several methods. One common method involves the reaction of pentafluorobenzenethiol with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the use of sulfuryl chloride as a chlorinating agent in the presence of a catalyst.

Analyse Chemischer Reaktionen

pentafluorobenzenesulfenyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can also undergo addition reactions with various nucleophiles.

Common reagents used in these reactions include chlorine gas, sulfuryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Derivatization Reagent in Analytical Chemistry

Applications:

- Simultaneous Determination of Compounds: PFBSCl is widely used as a derivatizing agent for the simultaneous determination of fluoxetine and its metabolite, p-trifluoromethylphenol, in human liver microsomes. This application is crucial for pharmacokinetic studies and therapeutic monitoring .

- Gas Chromatography (GC) Analysis: It is employed for the electrophore labeling of small tyrosyl peptides, enabling their analysis via gas chromatography with electron-capture detection. This method enhances the sensitivity and specificity of peptide analysis in various biological samples .

Mechanism:

The derivatization process typically involves nucleophilic substitution reactions where PFBSCl reacts with nucleophiles present in the target compounds, forming stable derivatives that can be easily analyzed .

Drug Discovery and Proteomics

Applications:

- Electrophilic Warhead in Drug Design: PFBSCl has been utilized to create pentafluorobenzene sulfonamide derivatives, which serve as novel electrophilic warheads in proteomic studies. These compounds can selectively modify proteins, aiding in the identification of protein targets and pathways involved in disease processes .

- Rapid Detection Methods: The compound has been incorporated into rapid detection methods for amphetamines and other psychoactive substances in plasma samples. The use of PFBSCl facilitates quicker analysis times while maintaining accuracy, which is vital in clinical toxicology .

Case Studies and Research Findings

Safety and Handling Considerations

PFBSCl is classified as hazardous due to its corrosive nature and potential health risks upon exposure. Proper safety measures should be taken when handling this compound:

Wirkmechanismus

The mechanism of action of pentafluorobenzenesulphenyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the electron-withdrawing fluorine atoms enhances its reactivity, allowing it to interact with nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

pentafluorobenzenesulfenyl chloride can be compared with other similar compounds, such as pentafluorobenzenesulfonyl chloride and pentafluorobenzenethiol. These compounds share similar structural features but differ in their reactivity and applications. For example, pentafluorobenzenesulfonyl chloride is commonly used as a sulfonylating agent, while pentafluorobenzenethiol is used in thiol-based reactions.

Eigenschaften

CAS-Nummer |

27918-31-6 |

|---|---|

Molekularformel |

C6ClF5S |

Molekulargewicht |

234.57 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentafluorophenyl) thiohypochlorite |

InChI |

InChI=1S/C6ClF5S/c7-13-6-4(11)2(9)1(8)3(10)5(6)12 |

InChI-Schlüssel |

ILZYHMZOLCNNCP-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |

Kanonische SMILES |

C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |

Key on ui other cas no. |

27918-31-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.